N-[4-[(1-cyclohexylethylamino)methyl]-1,3-thiazol-2-yl]acetamide
Description
N-[4-[(1-cyclohexylethylamino)methyl]-1,3-thiazol-2-yl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an acetamide group, which is a functional group derived from acetic acid.
Properties
IUPAC Name |
N-[4-[(1-cyclohexylethylamino)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-10(12-6-4-3-5-7-12)15-8-13-9-19-14(17-13)16-11(2)18/h9-10,12,15H,3-8H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFICTVNPIFHHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NCC2=CSC(=N2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(1-cyclohexylethylamino)methyl]-1,3-thiazol-2-yl]acetamide typically involves the formation of the thiazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted amine and a thioamide can yield the thiazole ring, which is then further reacted with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as solvent extraction, crystallization, and purification through techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(1-cyclohexylethylamino)methyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The thiazole ring and acetamide group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-[(1-cyclohexylethylamino)methyl]-1,3-thiazol-2-yl]acetamide exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetamide group may enhance the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide: These compounds share a similar core structure but differ in the substituents attached to the thiazole ring and acetamide group.
Methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate: These derivatives feature an ester group in place of the acetamide group.
Uniqueness
N-[4-[(1-cyclohexylethylamino)methyl]-1,3-thiazol-2-yl]acetamide is unique due to the presence of the cyclohexylethylamino group, which can significantly influence its biological activity and chemical properties. This structural feature may enhance its binding interactions with molecular targets, leading to improved efficacy in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
